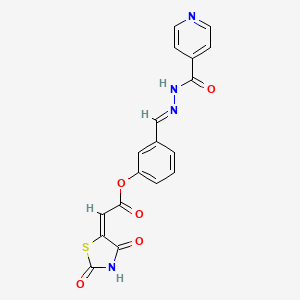
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 523936-d3 is a deuterated derivative of NSC 523936. It is a stable isotope compound with the molecular formula C5H4D3N3OS2 and a molecular weight of 192.28.
Méthodes De Préparation
The synthesis of NSC 523936-d3 involves the incorporation of deuterium atoms into the parent compound NSC 523936. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the parent compound, NSC 523936.
Deuteration: Deuterium atoms are introduced into the molecule through specific chemical reactions, such as hydrogen-deuterium exchange reactions.
Purification: The resulting deuterated compound is purified using techniques like chromatography to obtain high-purity NSC 523936-d3.
Industrial production methods for NSC 523936-d3 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
NSC 523936-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 523936-d3 may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Applications De Recherche Scientifique
NSC 523936-d3 has a wide range of scientific research applications, including:
Chemistry: It is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanism investigations and tracer studies.
Biology: The compound is utilized in biological research to study metabolic pathways and enzyme kinetics.
Medicine: NSC 523936-d3 is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mécanisme D'action
The mechanism of action of NSC 523936-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to kinetic isotope effects. These effects are utilized in studies to understand reaction mechanisms and metabolic pathways. The compound may also interact with enzymes and receptors, affecting their activity and function .
Comparaison Avec Des Composés Similaires
NSC 523936-d3 can be compared with other similar compounds, such as:
NSC 523936: The parent compound without deuterium atoms.
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide: A structurally similar compound with potential antidepressant and anxiolytic activity.
The uniqueness of NSC 523936-d3 lies in its deuterium labeling, which provides distinct advantages in scientific research, such as enhanced stability and the ability to study kinetic isotope effects .
Propriétés
Formule moléculaire |
C5H7N3OS2 |
|---|---|
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
N-[5-(trideuteriomethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9)/i2D3 |
Clé InChI |
MOQNHXGAGXWLLU-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])SC1=NN=C(S1)NC(=O)C |
SMILES canonique |
CC(=O)NC1=NN=C(S1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)



